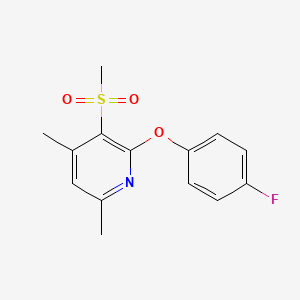

2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves reactions such as nitration, reduction, diazotisation, and chlorination . The order of these reactions can significantly influence the final product .Molecular Structure Analysis

The molecular structure of a compound greatly influences its physical and chemical properties. For instance, the presence of dichloro and sulfonamido groups in a benzoic acid derivative would likely affect its reactivity and solubility .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, are determined by its molecular structure .Applications De Recherche Scientifique

Synthesis and Molecular Structure

2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid is involved in the synthesis of structurally unique organic compounds, including sterically hindered isomeric forms. A study by Rublova et al. (2017) detailed the synthesis of two new isomers through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, highlighting the importance of such molecules in the development of advanced organic materials with specific crystal and molecular-electronic structures. The research emphasized the role of hydrogen bonds in forming molecular crystals, demonstrating the compound's potential in designing materials with unique properties (Rublova et al., 2017).

Doping Agent in Polyaniline Synthesis

Benzoic acid derivatives, including 2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid, have been explored as doping agents in the synthesis of conductive polymers. Amarnath and Palaniappan (2005) reported on the use of benzoic acid and its derivatives as dopants for polyaniline, a conducting polymer, significantly affecting its electrical properties and thermal stability. This application is crucial for developing advanced electronic materials, sensors, and coatings, underscoring the versatility of such compounds in materials science (Amarnath & Palaniappan, 2005).

Environmental Treatment Applications

In environmental science, the derivative's structural analogs have been applied in studying the degradation of toxic substances. Ghoshdastidar and Tong (2013) utilized related compounds to investigate the breakdown of herbicides such as 2,4-D using membrane bioreactor (MBR) technology. This research illustrates the potential of such chemical structures in enhancing the efficiency of environmental remediation techniques, particularly in treating water contaminated with agricultural chemicals (Ghoshdastidar & Tong, 2013).

Catalysis and Chemical Transformations

The research into complexes and derivatives of benzoic acid sulfonamides, including those structurally related to 2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid, extends into catalysis. Hazra et al. (2015) discussed the synthesis of sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation, showcasing the compound's relevance in facilitating organic transformations with potential applications in synthetic chemistry and industrial processes (Hazra et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(2,4-dichloro-3-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c1-8-10(15)6-7-12(13(8)16)22(20,21)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUGYFVTBQTTAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichloro-3-methylbenzenesulfonamido)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({[(2Z)-6,8-dibromo-3-carbamoyl-2H-chromen-2-ylidene]amino}methyl)benzoic acid](/img/structure/B2800858.png)

![(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2800863.png)

![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one](/img/structure/B2800864.png)

![N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide](/img/structure/B2800871.png)

![1-methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2800873.png)

![4-({[(4-fluorobenzoyl)oxy]imino}methyl)-N,N-dimethylaniline](/img/structure/B2800876.png)

![1-tert-butyl-4-{1-[3-(4-chloro-3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2800877.png)

![2-{[8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800878.png)